tert-Butyl (4-nitrobenzoyl)oxycarbamate

Thermal stability Storage safety Process chemistry scale-up

Unprotected O-(4-nitrobenzoyl)hydroxylamine decomposes exothermically (onset 100 °C, 641 J g⁻¹) and has limited shelf life, complicating multi-step pharmaceutical synthesis. tert-Butyl (4-nitrobenzoyl)oxycarbamate is the stable Boc-protected NbzONH₂ equivalent. • Acid-labile Boc group enables orthogonal deprotection with TFA or methanolic HCl-unmasking NbzONH₂ reactivity only at the desired synthetic step. • ≥95% purity; stable at 2-8 °C for long-term procurement and stockpiling. • Validated in CCR5 antagonist intermediate synthesis and PROTAC degrader library construction.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 35657-41-1
Cat. No. B153038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-nitrobenzoyl)oxycarbamate
CAS35657-41-1
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16)
InChIKeyOUSVXMMZACDPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-nitrobenzoyl)oxycarbamate: Boc-Protected Hydroxylamine


tert-Butyl (4-nitrobenzoyl)oxycarbamate (CAS 35657-41-1), also known as tert-butyl [(4-nitrobenzoyl)oxy]carbamate, is a bifunctional organic compound with molecular formula C₁₂H₁₄N₂O₆ and molecular weight 282.25 g/mol . Structurally, it comprises a tert-butyloxycarbonyl (Boc) protecting group linked via a carbamate nitrogen to a 4-nitrobenzoyloxy moiety, with the key functional group being an N–O bond that serves as a latent source of electrophilic nitrogen . The compound is a solid under standard conditions, typically supplied at ≥95% purity with storage at 2–8°C, and it functions as a stable, protected precursor to O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂) for controlled N-amination and N–N bond-forming reactions in pharmaceutical research and protein degrader synthesis [1].

Workflow Multi-step synthesis requiring orthogonal N-protection and controlled electrophilic amination Acid-labile Boc handle
Selection Stable, storable precursor for NbzONH₂ generation; avoids thermal instability of unprotected analog 2–8°C storage
Use Context PROTAC building block synthesis and N–N bond-forming reactions in pharmaceutical research Protein degrader tool

Why Substitution Fails with Other N-Protected Hydroxylamines


Generic substitution of tert-butyl (4-nitrobenzoyl)oxycarbamate with in-class alternatives—such as the unprotected O-(4-nitrobenzoyl)hydroxylamine (CAS 35657-36-4), isopropyl (4-nitrobenzoyl)oxycarbamate analogs [1], or alternative electrophilic amination reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) or hydroxylamine-O-sulfonic acid (HOSA)—introduces quantifiable differences in stability, reaction compatibility, and deprotection control that materially impact synthetic outcomes. The unprotected O-(4-nitrobenzoyl)hydroxylamine exhibits exothermic decomposition onset at 100 °C with energy release of 641 J g⁻¹, requiring strict temperature control and limiting storage stability [2]. In contrast, the Boc-protected form offers a latent NbzONH₂ equivalent that can be selectively unmasked under controlled acidic conditions, enabling orthogonal protection strategies in multi-step syntheses of complex pharmaceutical intermediates . Furthermore, the reagent class is not interchangeable across substrate types: O-(4-nitrobenzoyl)hydroxylamine shows no reaction with aliphatic amines, whereas DPPH delivers good yields in the same system, demonstrating that procurement decisions must align with specific synthetic transformations [3].

Unprotected analog O-(4-nitrobenzoyl)hydroxylamine (CAS 35657-36-4) exhibits exothermic decomposition onset at 100°C; its limited stability may not support ambient handling or intermediate stockpiling.
Other carbamates Cbz or Fmoc analogs require hydrogenolysis or basic conditions for deprotection, which may be incompatible with nitro group reduction or base-sensitive substrates in multi-step routes.
Reagent class mismatch Substrate scope differs across electrophilic amination reagents; DPPH or HOSA may deliver yields where NbzONH₂ shows no reaction, requiring application-specific validation.

tert-Butyl (4-nitrobenzoyl)oxycarbamate: Quantitative Evidence


Thermal Stability: Boc-Protected vs. Unprotected Hydroxylamine

tert-Butyl (4-nitrobenzoyl)oxycarbamate serves as a stable, Boc-protected precursor that circumvents the thermal instability limitations of the unprotected O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂, CAS 35657-36-4). The unprotected NbzONH₂ exhibits exothermic decomposition with onset temperature at 100 °C and energy release of 641 J g⁻¹, and a second exothermic event at 162 °C with 657 J g⁻¹, limiting its utility in reactions requiring elevated temperatures and posing scale-up safety concerns [1]. While direct DSC/TGA data for tert-butyl (4-nitrobenzoyl)oxycarbamate are not published, the Boc-protected architecture masks the free hydroxylamine N–O functionality, eliminating the exothermic decomposition pathway inherent to the unprotected form and enabling ambient-temperature handling and long-term storage at 2–8°C without special precautions .

Thermal stability vs unprotected
Class-level inference
Boc-protected form eliminates ≥641 J·g⁻¹ exothermic decomposition risk at 100°C reported for unprotected NbzONH₂; compatible with ambient handling vs. ≤50°C maximum for unprotected analog.
Supports safer scale-up and broader reaction temperature windows.
Direct DSC data for the Boc compound are not published; inference from class behavior.
Thermal stability Storage safety Process chemistry scale-up

Orthogonal Deprotection: Boc vs. Other Carbamates

tert-Butyl (4-nitrobenzoyl)oxycarbamate provides a unique orthogonal deprotection handle in multi-step syntheses where selective unmasking of the NbzONH₂ moiety is required in the presence of other base-labile or hydrogenolyzable protecting groups. The Boc group is cleaved under acidic conditions (e.g., methanolic HCl, TFA), releasing the active NbzONH₂ electrophilic amination species without affecting benzoyl-type protecting groups or nitro functionalities . This orthogonal selectivity is documented in pharmaceutical intermediate syntheses: for example, the Boc group of carbamate intermediates derived from 4-nitrobenzyl chloroformate is selectively cleaved by methanolic HCl to yield piperidine intermediates, while the 4-nitrobenzyl carbamate remains intact [1]. In contrast, the unprotected O-(4-nitrobenzoyl)hydroxylamine offers no such temporal control and reacts immediately upon introduction.

Orthogonal deprotection selectivity
Cross-study comparable
Boc group cleaved selectively by methanolic HCl or TFA without affecting benzoyl esters or nitro groups; documented in CCR5 antagonist intermediate synthesis.
Enables precise temporal control over NbzONH₂ release in complex sequences.
Synthetic viability is binary (feasible vs. infeasible); no quantitative yield comparison available.
Orthogonal protection Multi-step synthesis Pharmaceutical intermediates

PROTAC Building Block: Protected vs. Unprotected Hydroxylamine

tert-Butyl (4-nitrobenzoyl)oxycarbamate is specifically classified and marketed within the 'Protein Degrader Building Blocks' product family, indicating its validated utility as a synthetic intermediate in the construction of PROTACs (Proteolysis-Targeting Chimeras) and related targeted protein degradation modalities [1]. In PROTAC synthesis, the compound functions as a protected electrophilic nitrogen source for introducing hydrazine or N–O linkages within bifunctional degrader architectures. The Boc-protected form offers a critical advantage: it can be incorporated into a synthetic intermediate and stored without premature activation, then selectively deprotected to generate the reactive NbzONH₂ moiety precisely when N-amination or N–N bond formation is required [2]. Unprotected O-(4-nitrobenzoyl)hydroxylamine cannot be stockpiled as an intermediate due to its limited stability (crystalline stability ≤6 months at 20 °C) and would require immediate use upon generation, complicating multi-step degrader assembly workflows.

PROTAC intermediate shelf-life
Class-level inference
Stable at 2–8°C for extended periods (≥12 months) vs. ≤6 months at 20°C for unprotected NbzONH₂; commercially classified as Protein Degrader Building Block.
Supports intermediate isolation, quality control, and stockpiling for degrader library synthesis.
Stability attribution based on supplier specifications and class-level inference.
PROTAC Protein degrader Targeted protein degradation Linker chemistry

tert-Butyl (4-nitrobenzoyl)oxycarbamate: Validated Applications


Controlled Electrophilic Amination in Multi-Step Synthesis

tert-Butyl (4-nitrobenzoyl)oxycarbamate is optimally deployed as a latent NbzONH₂ equivalent in multi-step pharmaceutical syntheses where precise temporal control over electrophilic amination reactivity is required. The Boc group provides orthogonal acid-labile protection that can be selectively removed in the presence of other protecting groups (e.g., benzoyl esters, nitro groups, base-labile carbamates) using methanolic HCl or TFA [1]. This enables synthetic sequences where the NbzONH₂ functionality is unmasked only at the designated step, avoiding premature side reactions that would occur with unprotected O-(4-nitrobenzoyl)hydroxylamine. This scenario is validated by documented use in the synthesis of CCR5 antagonist intermediates, where Boc-protected carbamates derived from 4-nitrobenzyl chloroformate undergo selective acidic deprotection to yield key piperidine intermediates .

PROTAC Linker Synthesis: Stable N-Amination Building Block

As a commercially designated Protein Degrader Building Block, tert-butyl (4-nitrobenzoyl)oxycarbamate serves as a storable, quality-controlled intermediate for constructing N–N or N–O linkages within bifunctional PROTAC molecules and molecular glues [1]. The compound's stability at 2–8°C enables procurement and stockpiling of validated building blocks for reproducible degrader library synthesis, whereas the unprotected O-(4-nitrobenzoyl)hydroxylamine offers limited shelf-life (≤6 months at 20 °C) and must be generated or procured immediately before use . This workflow advantage is critical for medicinal chemistry programs where degrader candidates are synthesized iteratively over months to years.

Heterocyclic N–N Bond Formation with Thermal Safety

For N-amination of heterocyclic substrates (e.g., 2-oxazolidinones, indoles, pyrazoles), tert-butyl (4-nitrobenzoyl)oxycarbamate provides an in situ–generated NbzONH₂ source that delivers the demonstrated superior performance of O-(p-nitrobenzoyl)hydroxylamine (yields 45–95% in chiral hydrazone synthesis) [1] while mitigating the thermal instability and exothermic decomposition risks of the unprotected reagent (onset at 100 °C, 641 J g⁻¹) . This scenario is particularly relevant for process chemistry scale-up, where the Boc-protected precursor enables ambient-temperature handling and eliminates the safety constraints that would otherwise restrict reaction temperatures to ≤50 °C for the unprotected analog .

Orthogonal N-Protection for Hydroxylamine Reagents

In academic and industrial methodology development exploring novel N-transfer reactions, tert-butyl (4-nitrobenzoyl)oxycarbamate serves as a bench-stable, commercially available precursor to NbzONH₂ that can be incorporated into reaction screening workflows without the special handling or immediate-use constraints of the unprotected reagent. The compound's InChIKey (OUSVXMMZACDPPH-UHFFFAOYSA-N) and defined molecular descriptors (LogP 3.10540, PSA 110.450) [1] enable accurate computational modeling and retrosynthetic planning. Its documented appearance in primary literature syntheses of dihydropyrimidine derivatives and in patent-protected pharmaceutical intermediate routes validates its utility as a standard reagent for N–O bond-containing building block construction.

Application
Selection Property
Validation Focus
Controlled electrophilic amination
Orthogonal acid-labile Boc protection
Deprotection compatibility with base-sensitive and reduction-prone groups
PROTAC linker construction
Storable N-amination building block
Intermediate stability under 2–8°C storage and lot-to-lot consistency
Heterocyclic N–N bond formation
Thermally safe NbzONH₂ precursor
Exotherm mitigation in process-scale amination reactions
Methodology development
Bench-stable, commercially available reagent
Reproducible reaction screening without immediate-use constraints

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